Sesaminol

Catalog No.
S563783
CAS No.
74061-79-3
M.F
C20H18O7
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sesaminol

CAS Number

74061-79-3

Product Name

Sesaminol

IUPAC Name

6-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H18O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,12-13,19-21H,6-9H2/t12-,13-,19+,20+/m0/s1

InChI Key

KQRXQIPRDKVZPW-ISZNXKAUSA-N

SMILES

Array

Sesaminol is a furofuran that is cis-tetrahydro-1H,3H-furo[3,4-c]furan substituted by a 6-hydroxy-1,3-benzodioxol-5-yl group at position 1S and a 1,3-benzodioxol-5-yl group at position 4S. It is metabolite found in sesame seeds. It has a role as a plant metabolite and an antioxidant. It is a member of benzodioxoles, a furofuran and an organic hydroxy compound.
Sesaminol has been reported in Streptomyces and Sesamum indicum with data available.
structure given in first source; RN given from CAS Index Guide 1990; RN given refers to the (1S-(alpha,3aalpha,4alpha,6aalpha))-isomer; RN for cpd without isomeric designation not available 11/90

Sesaminol is a highly potent, naturally occurring furanoid lignan (C20H18O7) derived from sesame seeds, distinguished from major sesame lignans by the presence of a critical phenolic hydroxyl group. Unlike its more abundant analogs, sesamin and sesamolin, which act primarily as prodrugs requiring in vivo metabolic activation, sesaminol is directly active. This structural advantage makes it a highly sought-after reference standard and bioactive ingredient for in vitro lipid peroxidation inhibition, direct free radical scavenging, and cytochrome P450 (CYP) enzyme inhibition assays[1]. Procurement of high-purity sesaminol is essential for researchers and formulators requiring immediate, metabolism-independent antioxidant efficacy in lipid-rich systems, topical formulations, or precise pharmacokinetic modeling.

Substituting sesaminol with cheaper, more abundant sesame lignans like sesamin or sesamolin fundamentally compromises in vitro and non-hepatic experimental models. Sesamin and sesamolin lack a free phenolic hydroxyl group, rendering their direct radical scavenging activity extremely weak. Their biological efficacy relies heavily on hepatic biotransformation into active metabolites, including sesaminol itself. Consequently, utilizing sesamin or sesamolin in cell-free assays, topical cosmetic formulations, or isolated cell lines lacking robust metabolic machinery will yield false-negative antioxidant results [1]. Furthermore, sesaminol's specific sub-micromolar inhibition of human CYP enzymes cannot be accurately replicated by its glycosylated precursor, sesaminol triglycoside, necessitating the procurement of the pure aglycone for reliable drug-drug interaction (DDI) profiling [2].

Direct Free Radical Scavenging Potency

In direct free radical scavenging assays, sesaminol demonstrates profound activity compared to its non-phenolic analogs. Quantitative analysis reveals that sesaminol achieves a DPPH radical scavenging IC50 of 0.0011 mg/mL and an ABTS IC50 of 0.0021 mg/mL [1]. In stark contrast, the major sesame lignans, sesamin and sesamolin, exhibit negligible direct scavenging activity due to the absence of a hydrogen-donating phenolic hydroxyl group, making them unsuitable for direct in vitro application without metabolic activation.

Evidence DimensionDPPH Radical Scavenging IC50
Target Compound DataSesaminol: 0.0011 mg/mL
Comparator Or BaselineSesamin / Sesamolin: Weak/Negligible activity
Quantified DifferenceMassively higher direct scavenging potency due to phenolic OH group
ConditionsCell-free DPPH colorimetric assay

Procurement of sesaminol is mandatory for formulations or in vitro assays requiring immediate, potent radical scavenging without relying on hepatic metabolism.

Superior Inhibition of Lipid Peroxidation

Sesaminol exhibits exceptional efficacy in preventing lipid peroxidation, outperforming standard lipophilic antioxidants. In models of Cu2+-induced low-density lipoprotein (LDL) peroxidation, sesaminol demonstrates a highly potent IC50 of 36.0 ± 10.0 nM [1]. Furthermore, in aqueous solutions reducing peroxyl radicals derived from AAPH, sesaminol completely inhibits the formation of 4-hydroxy-nonenal (4-HNE) and malondialdehyde (MDA) adducts, proving to be a more effective scavenger than α-tocopherol (Vitamin E) and probucol at equivalent concentrations [1].

Evidence DimensionLipid Peroxidation Inhibition (Cu2+-induced LDL)
Target Compound DataSesaminol: IC50 = 36.0 ± 10.0 nM
Comparator Or Baselineα-Tocopherol (Vitamin E): Lesser inhibitory effect
Quantified DifferenceSuperior peroxyl radical reduction and complete inhibition of MDA adducts compared to standard α-tocopherol
ConditionsCu2+-induced LDL peroxidation and AAPH-derived peroxyl radical assays

Justifies the selection of sesaminol over standard Vitamin E for stabilizing high-value lipid formulations or studying advanced lipid peroxidation inhibition.

Cytochrome P450 (CYP) Enzyme Inhibition Profile

Sesaminol serves as a potent mechanism-based inhibitor of major human cytochrome P450 (CYP) enzymes, a property critical for pharmacokinetic research. Sesaminol exhibits IC50 values in the sub-micromolar range for major human CYP isoforms, including CYP3A4 (0.68 μM), CYP2C19 (0.78 μM), and CYP2C9 (0.94 μM) [1]. This inhibitory activity is significantly more potent than that of its abundant precursor, sesaminol triglycoside, which lacks the exposed functional groups necessary for strong enzyme binding and shows only weak inhibition [1].

Evidence DimensionCYP3A4 Enzyme Inhibition (IC50)
Target Compound DataSesaminol: 0.68 μM
Comparator Or BaselineSesaminol triglycoside: Weak/negligible inhibition
Quantified DifferenceSub-micromolar potency strictly isolated to the aglycone form
ConditionsIn vitro enzyme inhibition assay using recombinant human CYP isoforms

Researchers must procure the pure sesaminol aglycone, rather than crude extracts or glycosides, to accurately model CYP-mediated drug-drug interactions.

In Vitro Antioxidant and Cosmetic Formulation

Because sesaminol does not require hepatic metabolism to exert its antioxidant effects (unlike sesamin and sesamolin), it is the ideal lignan for topical cosmetic formulations, anti-aging serums, and cell-free assay development where direct radical scavenging (DPPH/ABTS) is required [1].

Lipid Stabilization in High-Value Nutraceuticals

Given its superior ability to inhibit lipid peroxidation and outperform baseline antioxidants like α-tocopherol, sesaminol is highly suited as a stabilizing additive for polyunsaturated fatty acid (PUFA) and docosahexaenoic acid (DHA) enriched oils, preventing rancidity and oxidative degradation [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Profiling

Due to its potent, sub-micromolar inhibition of major human CYP enzymes (e.g., CYP3A4, CYP2C9), pure sesaminol is a critical reference standard for evaluating the metabolic impact of sesame-derived supplements and predicting potential interactions with co-administered pharmaceuticals[3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

370.10525291 Da

Monoisotopic Mass

370.10525291 Da

Heavy Atom Count

27

UNII

QTS6XJP5LC

Wikipedia

6-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol

Dates

Last modified: 02-18-2024

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